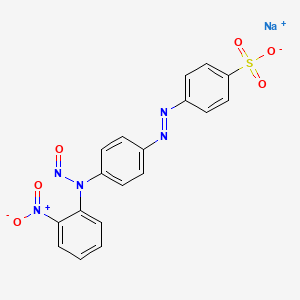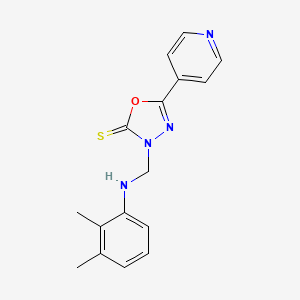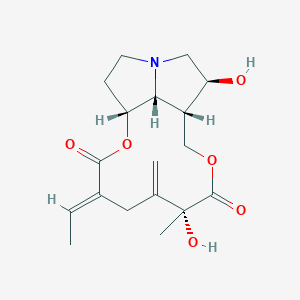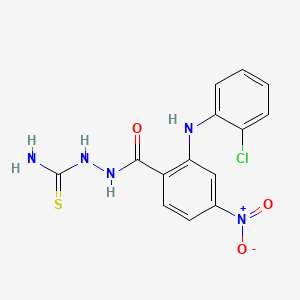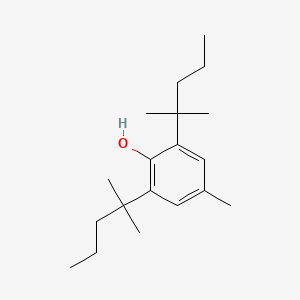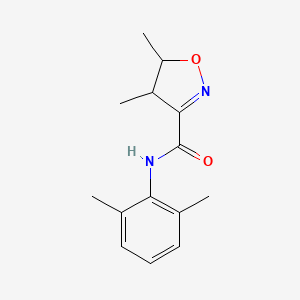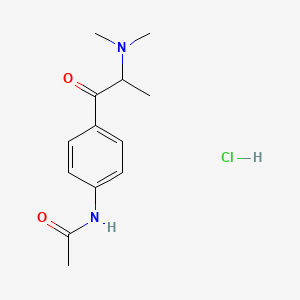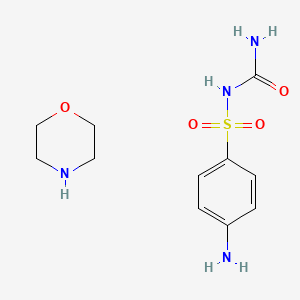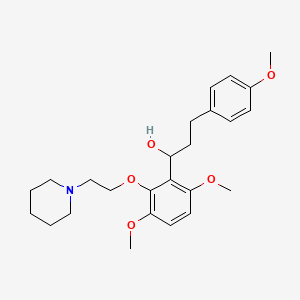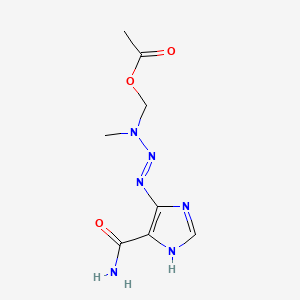
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a triazenyl group, and an acetyloxy functional group, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the imidazole ring, followed by the introduction of the triazenyl group and the acetyloxy functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the triazenyl group or other functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The triazenyl group may play a role in inhibiting enzyme activity or disrupting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Methyl-1-triazenyl)-1H-imidazole-4-carboxamide: Lacks the acetyloxy group, which may affect its reactivity and applications.
5-(3-((Methoxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide: Contains a methoxy group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
The presence of the acetyloxy group in 5-(3-((Acetyloxy)methyl)-3-methyl-1-triazenyl)-1H-imidazole-4-carboxamide makes it unique, providing distinct reactivity and potential applications compared to similar compounds. This functional group can be easily modified, offering versatility in chemical synthesis and research applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
100562-96-7 |
|---|---|
Molekularformel |
C8H12N6O3 |
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
[[(E)-(5-carbamoyl-1H-imidazol-4-yl)diazenyl]-methylamino]methyl acetate |
InChI |
InChI=1S/C8H12N6O3/c1-5(15)17-4-14(2)13-12-8-6(7(9)16)10-3-11-8/h3H,4H2,1-2H3,(H2,9,16)(H,10,11)/b13-12+ |
InChI-Schlüssel |
LMJXHNVUWFAKLE-OUKQBFOZSA-N |
Isomerische SMILES |
CC(=O)OCN(C)/N=N/C1=C(NC=N1)C(=O)N |
Kanonische SMILES |
CC(=O)OCN(C)N=NC1=C(NC=N1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



